molecular formula C9H12N2O4 B13786950 4-(2-Hydroxyethylamino)-2-methoxynitrobenzene

4-(2-Hydroxyethylamino)-2-methoxynitrobenzene

Cat. No.: B13786950
M. Wt: 212.20 g/mol
InChI Key: IFQQXDNTTZOEFA-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethylamino)-2-methoxynitrobenzene is an organic compound that features a nitro group, a methoxy group, and a hydroxyethylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethylamino)-2-methoxynitrobenzene typically involves the nitration of 2-methoxyaniline followed by the introduction of the hydroxyethylamino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

After nitration, the resulting 4-nitro-2-methoxyaniline undergoes a nucleophilic substitution reaction with 2-chloroethanol in the presence of a base such as sodium hydroxide to introduce the hydroxyethylamino group. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethylamino)-2-methoxynitrobenzene can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like iron powder in acidic conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 4-(2-Hydroxyethylamino)-2-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxyethylamino)-2-methoxynitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethylamino)-2-methoxynitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, while the nitro and methoxy groups can participate in electronic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethylamino)-3-nitrotoluene: Similar structure but with a methyl group instead of a methoxy group.

    4-(2-Hydroxyethylamino)-2-methoxyaniline: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-(2-Hydroxyethylamino)-2-methoxynitrobenzene is unique due to the presence of both a nitro group and a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(3-methoxy-4-nitroanilino)ethanol

InChI

InChI=1S/C9H12N2O4/c1-15-9-6-7(10-4-5-12)2-3-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3

InChI Key

IFQQXDNTTZOEFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCCO)[N+](=O)[O-]

Origin of Product

United States

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